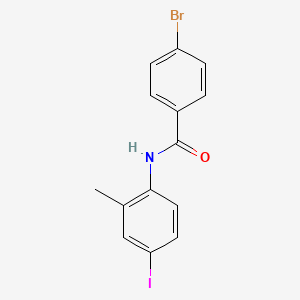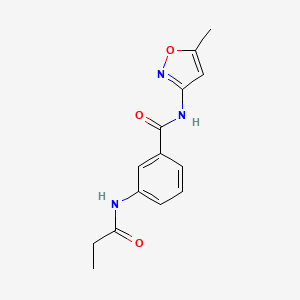![molecular formula C23H29N3O4 B11175311 N-(3-ethoxypropyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11175311.png)
N-(3-ethoxypropyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the ethoxypropyl and methylpropanamido groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl iodide, propylamine, and methylpropanoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
- N-(3-METHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
- N-(3-ETHOXYPROPYL)-2-[3-(2-ETHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
Uniqueness
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethoxypropyl and methylpropanamido groups may enhance its solubility, stability, or binding affinity to molecular targets.
Conclusion
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a compound with potential applications in various scientific fields. While detailed information on its synthesis, reactions, and applications may require further research, its unique structure suggests promising avenues for exploration in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C23H29N3O4 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-30-14-8-13-24-23(29)19-11-5-6-12-20(19)26-22(28)17-9-7-10-18(15-17)25-21(27)16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28) |
Clave InChI |
QPKMPRRSVJBSEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11175240.png)
![4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11175245.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B11175252.png)


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11175280.png)
![2,2,4-Trimethyl-1-[(2-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-methylbenzoate](/img/structure/B11175286.png)
![7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11175295.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175298.png)
![N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175301.png)
![(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11175303.png)
![2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175304.png)
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11175310.png)
